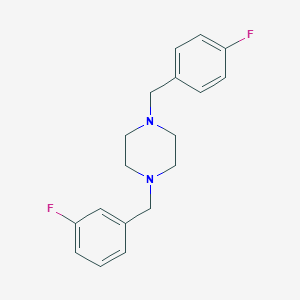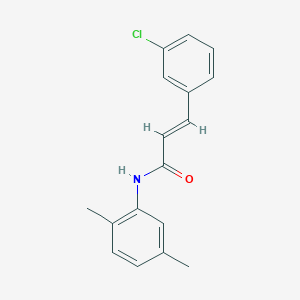![molecular formula C22H30N2O4 B329360 1-[(2,5-Dimethoxyphenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine](/img/structure/B329360.png)
1-[(2,5-Dimethoxyphenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,5-Dimethoxyphenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two benzyl groups, each substituted with two methoxy groups, attached to a piperazine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-Dimethoxyphenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine typically involves the reaction of 3,4-dimethoxybenzyl chloride and 2,5-dimethoxybenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, industrial-scale purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
1-[(2,5-Dimethoxyphenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl groups can be reduced to form corresponding methyl groups.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
1-[(2,5-Dimethoxyphenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[(2,5-Dimethoxyphenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its methoxy and benzyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound may also influence cellular signaling pathways, contributing to its observed biological activities.
類似化合物との比較
Similar Compounds
- 1-(3,4-Dimethoxy-benzyl)-piperazine
- 1-(2,5-Dimethoxy-benzyl)-piperazine
- 1-(3,4-Dimethoxy-phenyl)-piperazine
- 1-(2,5-Dimethoxy-phenyl)-piperazine
Uniqueness
1-[(2,5-Dimethoxyphenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine is unique due to the presence of two distinct benzyl groups, each substituted with methoxy groups, attached to the piperazine ring. This structural feature imparts unique chemical and biological properties to the compound, distinguishing it from other similar piperazine derivatives.
特性
分子式 |
C22H30N2O4 |
|---|---|
分子量 |
386.5 g/mol |
IUPAC名 |
1-[(2,5-dimethoxyphenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C22H30N2O4/c1-25-19-6-8-20(26-2)18(14-19)16-24-11-9-23(10-12-24)15-17-5-7-21(27-3)22(13-17)28-4/h5-8,13-14H,9-12,15-16H2,1-4H3 |
InChIキー |
SCZWTYXUFMVFNI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)CC3=CC(=C(C=C3)OC)OC |
正規SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)CC3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-ETHYL-3-({4-[(2-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE](/img/structure/B329279.png)


![3,3-dimethyl-11-[5-(2-methyl-4-nitrophenyl)-2-furyl]-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B329286.png)
![1-[(4-Bromophenyl)methyl]-4-[(2,3-dimethoxyphenyl)methyl]piperazine](/img/structure/B329288.png)
![2-(3,4-Dimethylphenyl)-4-[(4-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}-1,4-diazepan-1-yl)carbonyl]quinoline](/img/structure/B329289.png)

![2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B329292.png)
![(2E,2'E)-N,N'-propane-1,2-diylbis[3-(1,3-benzodioxol-5-yl)prop-2-enamide]](/img/structure/B329295.png)
![Diisopropyl 5-({[2-(2,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B329296.png)

![3-(2-chlorophenyl)-N-(2-{[3-(2-chlorophenyl)acryloyl]amino}-1-methylethyl)acrylamide](/img/structure/B329299.png)
